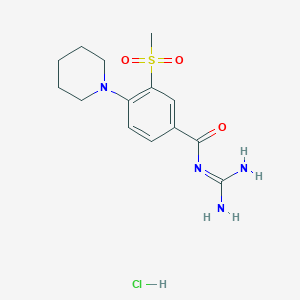

N-Carbamimidoyl-3-(methylsulfonyl)-4-(piperidin-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is primarily recognized as an inhibitor of the sodium/hydrogen exchange mechanism, particularly in rabbit erythrocytes, rat platelets, and bovine endothelial cells . This compound has shown significant potential in cardioprotection and antiarrhythmic effects during ischemia and reperfusion in isolated rat hearts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of HOE-694 involves the reaction of 3-methylsulphonyl-4-piperidino-benzoyl chloride with guanidine methanesulphonate. The reaction is typically carried out in an organic solvent under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of HOE-694 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: HOE-694 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Benzoyl- und Guanidin-Einheiten .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Umfassen typischerweise Nukleophile wie Amine oder Thiole unter milden bis moderaten Temperaturbedingungen.

Oxidation und Reduktion: Diese Reaktionen sind weniger häufig, können aber unter kontrollierten Bedingungen mit Standard-Oxidations- oder Reduktionsmitteln durchgeführt werden.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien ab. Beispielsweise kann die Substitution mit einem Amin ein entsprechendes Amid-Derivat liefern .

Wissenschaftliche Forschungsanwendungen

HOE-694 wurde umfassend auf seine Anwendung in verschiedenen Bereichen untersucht:

Chemie: Wird als Werkzeug zum Studium von Natrium/Wasserstoff-Austauschmechanismen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die zelluläre pH-Regulation und den Ionen-Transport.

Industrie: Potenzielle Anwendungen bei der Entwicklung von kardioprotektiven Medikamenten und Behandlungen.

5. Wirkmechanismus

HOE-694 entfaltet seine Wirkung durch die Hemmung des Natrium/Wasserstoff-Austauschmechanismus. Diese Hemmung trägt dazu bei, die intrazelluläre Natriumanhäufung und die nachfolgende Kalziumüberladung zu reduzieren, die kritische Faktoren bei ischämischen und Reperfusionsverletzungen sind . Die Verbindung zielt auf die Natrium/Wasserstoff-Austauscher-Isoform 1 (NHE1) ab, die eine entscheidende Rolle bei der Aufrechterhaltung des intrazellulären pH-Werts und Volumens spielt .

Ähnliche Verbindungen:

Ethylisopropyl-Amilorid (EIPA): Ein weiterer Natrium/Wasserstoff-Austausch-Inhibitor mit ähnlicher Potenz.

Einzigartigkeit von HOE-694: HOE-694 ist einzigartig aufgrund seiner spezifischen Hemmung der Natrium/Wasserstoff-Austauscher-Isoform 1 (NHE1) bei niedrigen Konzentrationen, was es zu einem wertvollen Werkzeug für die Untersuchung der Rolle dieses Austauschers bei verschiedenen physiologischen und pathologischen Bedingungen macht .

Wirkmechanismus

HOE-694 exerts its effects by inhibiting the sodium/hydrogen exchange mechanism. This inhibition helps in reducing intracellular sodium accumulation and subsequent calcium overload, which are critical factors in ischemic and reperfusion injuries . The compound targets the sodium/hydrogen exchanger isoform 1 (NHE1), which plays a crucial role in maintaining intracellular pH and volume .

Vergleich Mit ähnlichen Verbindungen

Ethylisopropyl amiloride (EIPA): Another sodium/hydrogen exchange inhibitor with similar potency.

Amiloride: A well-known diuretic that also inhibits sodium/hydrogen exchange but with different selectivity.

Uniqueness of HOE-694: HOE-694 is unique due to its specific inhibition of the sodium/hydrogen exchanger isoform 1 (NHE1) at low concentrations, making it a valuable tool for studying the role of this exchanger in various physiological and pathological conditions .

Biologische Aktivität

N-Carbamimidoyl-3-(methylsulfonyl)-4-(piperidin-1-yl)benzamide, also known by its CAS number 141923-47-9, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of the sodium/hydrogen exchange mechanism. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₄H₂₀N₄O₃S

- Molecular Weight : 324.40 g/mol

- IUPAC Name : N-(diaminomethylidene)-3-methylsulfonyl-4-piperidin-1-ylbenzamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀N₄O₃S |

| Molecular Weight | 324.40 g/mol |

| CAS Number | 141923-47-9 |

| Solubility | Soluble in DMSO |

This compound primarily acts as an inhibitor of the sodium/hydrogen exchanger (NHE) , specifically isoform 1 (NHE1). This inhibition plays a crucial role in regulating cellular pH and ion transport across various cell types, including rabbit erythrocytes, rat platelets, and bovine endothelial cells.

Therapeutic Potential

The compound has been investigated for several potential therapeutic applications:

- Cardioprotection : It shows promise in protecting cardiac cells from ischemic damage.

- Antiarrhythmic Properties : The compound may help in stabilizing heart rhythms by modulating ion transport mechanisms.

- Regulation of Cellular pH : By inhibiting NHE1, it can aid in maintaining optimal pH levels within cells, which is vital for numerous metabolic processes.

Study on Cardioprotection

A study investigated the effects of this compound on cardiac myocytes under hypoxic conditions. The results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls. The mechanism was attributed to reduced intracellular calcium overload and improved mitochondrial function.

Ion Transport Regulation

Another research focused on the compound's ability to regulate ion transport in endothelial cells. It was found that this compound effectively inhibited sodium influx, leading to a decrease in cellular swelling and improved cell integrity under osmotic stress conditions.

Table 2: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Cardioprotection | Reduced cell death under hypoxia | |

| Antiarrhythmic properties | Stabilized heart rhythms | |

| Cellular pH regulation | Maintained optimal pH levels |

Eigenschaften

IUPAC Name |

N-(diaminomethylidene)-3-methylsulfonyl-4-piperidin-1-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3S/c1-22(20,21)12-9-10(13(19)17-14(15)16)5-6-11(12)18-7-3-2-4-8-18/h5-6,9H,2-4,7-8H2,1H3,(H4,15,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITSYJHGEIZBQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)N=C(N)N)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.